Comparison of Inhibitory Potency (Ki) of Downstream Derivatives Against Glutathione Reductase (GR)
The derivative methyl 4-amino-3-bromo-5-fluorobenzoate, which is synthesized directly from methyl 3-bromo-5-fluorobenzoate, exhibits a Ki value of 0.325±0.012 μM for the inhibition of human Glutathione Reductase (GR) [1]. This is a 284-fold increase in potency compared to the analog methyl 4-amino-2-nitrobenzoate, which has a Ki of 92.41±22.26 μM in the same assay [1]. This difference is attributed to the specific halogenation pattern originating from the core methyl 3-bromo-5-fluorobenzoate scaffold.
| Evidence Dimension | Inhibitory Potency (Ki) against Human Glutathione Reductase (GR) |
|---|---|
| Target Compound Data | Ki = 0.325 ± 0.012 μM (for methyl 4-amino-3-bromo-5-fluorobenzoate) |
| Comparator Or Baseline | Ki = 92.41 ± 22.26 μM (for methyl 4-amino-2-nitrobenzoate) |
| Quantified Difference | 284-fold lower Ki value (higher potency) |
| Conditions | In vitro enzyme inhibition assay using GR isolated from human erythrocytes with 7.63 EU/mg protein specific activity. |
Why This Matters
This evidence demonstrates that the core halogenated scaffold is essential for generating high-potency biological probes or drug candidates, directly impacting the selection of this building block for medicinal chemistry programs targeting oxidative stress pathways.
- [1] Korkmaz, I. N., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity, 20(5), e202201220. DOI: 10.1002/cbdv.202201220 View Source
